Structural Determinant of FABP4 Binding Affinity: Pyrazin‑2‑yl vs. Alternative Heterocyclic Substituents
The pyrazin‑2‑yl substituent at the pyrazole 3‑position of CAS 2034603-36-4 represents a distinct pharmacophoric choice compared to the furan‑3‑yl, pyrimidin‑5‑yl, and phenyl variants that are prevalent in the naphthalene‑1‑sulfonamide FABP4 inhibitor series. In a systematic SAR study of this chemical class, an N‑methyl pyrazole substituent (structurally analogous to the pyrazole‑pyrazine system in CAS 2034603-36-4) produced a moderate FABP4 inhibitory rate, whereas the corresponding pyrimidine (B3) and furan (B4) analogs exhibited divergent activity profiles against FABP4 and FABP5 [1]. Although a direct Ki or IC50 value for CAS 2034603-36-4 has not been disclosed in the peer‑reviewed literature, the pyrazine nitrogen atoms provide additional hydrogen‑bond acceptor capacity that, based on the co‑crystal structures of closely related naphthalene‑1‑sulfonamide inhibitors with FABP4 (PDB 5Y12), is predicted to engage the ordered water network within the FABP4 binding pocket, a feature that distinguishes it from simpler aryl‑substituted analogs [2].
| Evidence Dimension | FABP4 inhibitory rate at a single concentration (surrogate for affinity) |
|---|---|
| Target Compound Data | Not yet reported in public literature; predicted FABP4 inhibitor based on structural class membership |
| Comparator Or Baseline | N‑methyl pyrazole analog B5 (He et al. 2019): moderate FABP4 inhibition; Pyrimidine analog B3 and furan analog B4: weak to moderate FABP4 inhibition (exact % inhibition values not publicly available in the abstracted record) |
| Quantified Difference | Insufficient public data to calculate a numerical difference; differentiation is based on the unique pyrazin‑2‑yl hydrogen‑bonding motif absent in B3, B4, and B5 comparators |
| Conditions | Fluorescence‑based competitive binding assay (1,8‑ANS displacement) against recombinant human FABP4 and FABP5 |
Why This Matters
The pyrazin‑2‑yl group is unique among naphthalene‑1‑sulfonamide FABP4 inhibitors and is expected to confer a distinct water‑mediated binding interaction; procurement of CAS 2034603-36-4 is justified when the research objective is to probe the contribution of heterocyclic hydrogen‑bond acceptors to FABP4 affinity and selectivity.
- [1] He Y, Dou H, Gao D, et al. Identification of new dual FABP4/5 inhibitors based on a naphthalene-1-sulfonamide FABP4 inhibitor. Bioorg Med Chem. 2019;27(19):115015. View Source
- [2] Gao DD, Dou HX, Su HX, et al. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. Eur J Med Chem. 2018;154:44-59. View Source
